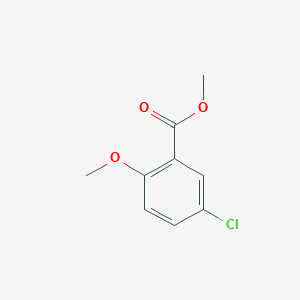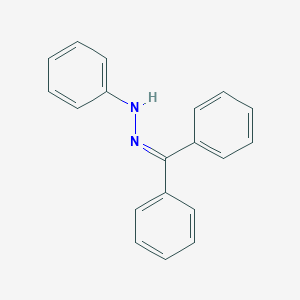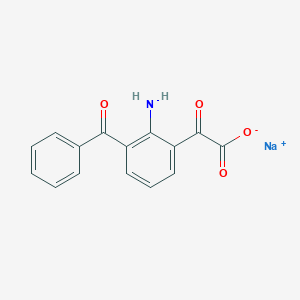![molecular formula C19H16N2O5 B154229 Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- CAS No. 10110-24-4](/img/structure/B154229.png)
Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- involves the inhibition of various enzymes and signaling pathways that are involved in cancer, inflammation, and microbial infections. In cancer cells, it induces apoptosis by activating caspases and inhibiting anti-apoptotic proteins. It also inhibits angiogenesis by reducing the production of vascular endothelial growth factor (VEGF) and inhibiting the activity of matrix metalloproteinases (MMPs). In inflammation, it reduces the production of pro-inflammatory cytokines and chemokines by inhibiting the activity of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). In microbial infections, it exhibits potent antimicrobial activity by disrupting the cell membrane and inhibiting the activity of various enzymes involved in microbial metabolism.
Biochemical And Physiological Effects
Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- has been found to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and inhibits angiogenesis. In inflammation, it reduces the production of pro-inflammatory cytokines and chemokines. In microbial infections, it exhibits potent antimicrobial activity. It also has been found to have antioxidant and neuroprotective effects.
Advantages And Limitations For Lab Experiments
The advantages of using propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- in lab experiments include its potent activity against cancer, inflammation, and microbial infections, and its relatively low toxicity. The limitations of using propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- in lab experiments include its high cost and limited availability.
Future Directions
For propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- research include further studies on its potential applications in cancer, inflammation, and microbial infections, and the development of more efficient synthesis methods. Additionally, future research could focus on the development of propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- derivatives with improved efficacy and lower toxicity, and the investigation of its potential applications in other fields of scientific research.
Synthesis Methods
The synthesis of propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- involves the reaction between 3-bromopropionitrile and 2-(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)ethanol in the presence of a base such as potassium carbonate. The reaction yields propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- as a white solid with a high yield.
Scientific Research Applications
Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, inflammation, and microbial infections. In cancer research, propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, it has been found to reduce the production of pro-inflammatory cytokines and chemokines. In microbial infections research, it has been found to exhibit potent antimicrobial activity against a wide range of microbial pathogens.
properties
CAS RN |
10110-24-4 |
|---|---|
Product Name |
Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]- |
Molecular Formula |
C19H16N2O5 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
3-[2-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxyethoxy]propanenitrile |
InChI |
InChI=1S/C19H16N2O5/c20-6-3-7-25-8-9-26-14-10-13(22)15-16(17(14)21)19(24)12-5-2-1-4-11(12)18(15)23/h1-2,4-5,10,22H,3,7-9,21H2 |
InChI Key |
RTKVEWJRBWDVRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOCCC#N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOCCC#N)N |
Other CAS RN |
10110-24-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



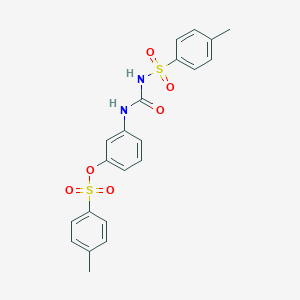
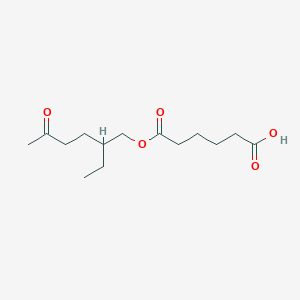
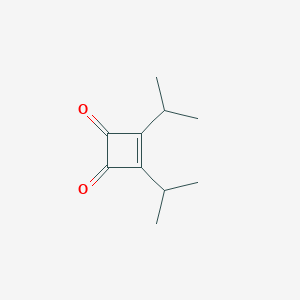
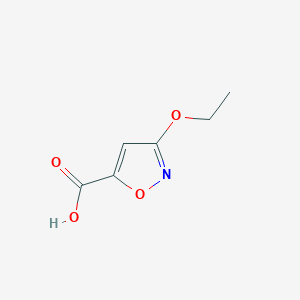
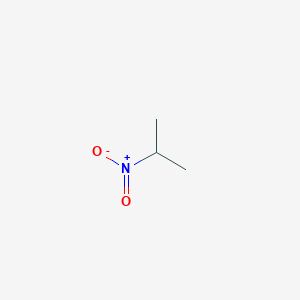
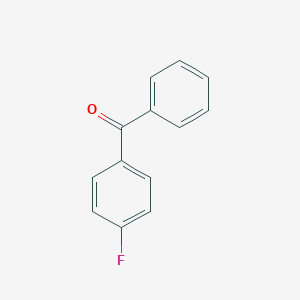
![Benzenemethanol, 2-[(1R)-3-(methylamino)-1-phenylpropoxy]-](/img/structure/B154162.png)
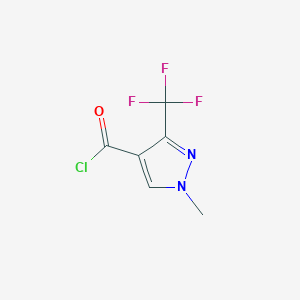
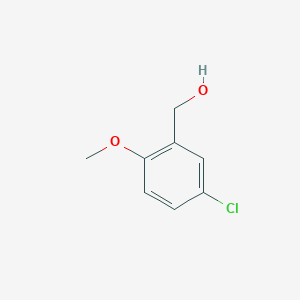
![[(2S,5R)-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B154168.png)
